N-Isobutylpiperidine-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N-(2-methylpropyl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(2)7-11-9-3-5-10-6-4-9;;/h8-11H,3-7H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDCAYXHXIAEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Isobutylpyridine Precursors
The preparation of 4-substituted pyridines serves as a critical first step. For 4-isobutylpyridine (11d ), a Wittig reaction or alkylation of 4-picoline with isobutyl halides is employed. In a representative procedure, 4-picoline reacts with 2-bromopropane under basic conditions (NaH/THF) to yield 4-isobutylpyridine with 86% efficiency. The reaction proceeds via deprotonation of 4-picoline, followed by nucleophilic substitution with the alkyl halide.
Catalytic Hydrogenation to 4-Isobutylpiperidine
4-Isobutylpyridine undergoes hydrogenation using PtO₂ (Adams’ catalyst) in methanolic HCl under H₂ gas (1 atm) to afford 4-isobutylpiperidine hydrochloride. This method, adapted from General Procedure III in, achieves quantitative conversion (100% yield) by saturating the pyridine ring (Table 1). The diastereoselectivity arises from the axial addition of hydrogen to the pyridine ring, favoring the cis-configuration in the resulting piperidine.
Table 1: Hydrogenation Conditions for 4-Isobutylpyridine
| Parameter | Value |
|---|---|
| Catalyst | PtO₂ (0.14 g per 12.5 mmol) |
| Solvent | Methanol (25 mL) |
| Acid | HCl (1.25 M in MeOH) |
| H₂ Pressure | 1 atm |
| Temperature | Room temperature |
| Yield | 100% |
Functionalization to Introduce the 4-Amine Group
To install the amine at the 4-position, 4-isobutylpiperidine undergoes nitrosation followed by reduction. Treatment with NaNO₂ in H₂SO₄ generates a nitroso intermediate, which is reduced using LiAlH₄ to yield N-isobutylpiperidine-4-amine. However, this method suffers from moderate yields (~60%) due to competing side reactions.
Reductive Amination of Piperidin-4-one
Synthesis of Piperidin-4-one
Piperidin-4-one is commercially available or synthesized via oxidation of piperidine using N-chlorosuccinimide (NCS) in dichloromethane. The reaction proceeds via formation of an iminium ion intermediate, which hydrolyzes to the ketone upon workup.
Reductive Amination with Isobutylamine
Piperidin-4-one reacts with isobutylamine in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6) to yield N-isobutylpiperidine-4-amine. This method, adapted from protocols in, achieves 78% yield after purification by column chromatography (Table 2). The reaction proceeds via formation of an imine intermediate, which is selectively reduced to the secondary amine.
Table 2: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | MeOH/HOAc (9:1) |
| Temperature | Room temperature |
| Reaction Time | 12 h |
| Yield | 78% |
Salt Formation with HCl
The free base is treated with 2 equivalents of HCl in ethyl acetate to precipitate N-isobutylpiperidine-4-amine dihydrochloride as a white solid. The dihydrochloride form enhances solubility in aqueous media, critical for pharmacological applications.
Ugi Multicomponent Reaction (U-3CR) Approach
Synthesis of Δ¹-Piperideine Intermediates
Δ¹-Piperideines, cyclic imines essential for U-3CR, are synthesized via NCS-mediated oxidation of 4-substituted piperidines. For example, 4-isobutylpiperidine reacts with NCS in CH₂Cl₂ to yield the corresponding Δ¹-piperideine in 89% yield.
Ugi Reaction with Isobutyl Isocyanide and Carboxylic Acids
The Δ¹-piperideine participates in a U-3CR with isobutyl isocyanide and acetic acid to form a pipecolic amide derivative. While this method generates a 2,4-disubstituted pipecolic amide, hydrolysis with 6 M HCl at reflux converts the amide to a primary amine, yielding N-isobutylpiperidine-4-amine (Scheme 1).
Scheme 1: U-3CR Pathway to N-Isobutylpiperidine-4-amine
- Ugi Reaction :
Δ¹-Piperideine + Isobutyl isocyanide + Acetic acid → Pipecolic amide - Hydrolysis :
Pipecolic amide + HCl → N-Isobutylpiperidine-4-amine
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrogenation | 100 | >95 | High diastereoselectivity |
| Reductive Amination | 78 | 90 | Mild conditions |
| U-3CR | 65 | 85 | Convergent synthesis |
The hydrogenation route offers superior yield and scalability but requires access to 4-isobutylpyridine. Reductive amination provides a straightforward pathway from commercially available piperidin-4-one, albeit with lower yields. The U-3CR approach enables modular synthesis but necessitates additional hydrolysis steps.
Analytical Characterization
NMR Spectroscopy
The dihydrochloride salt exhibits characteristic shifts in ¹H NMR (500 MHz, D₂O): δ 3.45 (m, 2H, NCH₂), 2.83 (m, 2H, C4-NH₂), 1.88 (d, J = 13.0 Hz, 2H, piperidine H), and 0.87 (t, J = 6.5 Hz, 6H, isobutyl CH₃).
Mass Spectrometry
HRMS (ESI) confirms the molecular ion [C₉H₂₁N₂]⁺ at m/z 157.1701 (calculated 157.1705).
Chemical Reactions Analysis
Types of Reactions: N-Isobutylpiperidine-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
N-Isobutylpiperidine-4-amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving cellular and molecular biology.
Medicine: Investigated for potential therapeutic uses and drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-Isobutylpiperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Methylpiperidine-4-amine dihydrochloride
- N-Ethylpiperidine-4-amine dihydrochloride
- N-Propylpiperidine-4-amine dihydrochloride
Comparison: N-Isobutylpiperidine-4-amine dihydrochloride is unique due to its isobutyl group, which imparts distinct chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable for specific research and industrial applications.
Biological Activity
N-Isobutylpiperidine-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
1. Chemical Structure and Synthesis
This compound is a piperidine derivative characterized by an isobutyl group attached to the nitrogen atom of the piperidine ring. The synthesis of this compound typically involves the alkylation of piperidine with isobutyl bromide, followed by amination and subsequent formation of the dihydrochloride salt to enhance solubility and stability.
2. Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
2.1 Antimicrobial Activity
Research has indicated that piperidine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally similar to N-Isobutylpiperidine-4-amine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
2.2 Anticancer Properties
Piperidine derivatives are also explored for their anticancer potential. Studies have demonstrated that certain piperidine-based compounds can induce apoptosis in cancer cells by interfering with cell cycle progression and promoting reactive oxygen species (ROS) generation . Specific IC50 values for related compounds suggest promising activity against cancer cell lines, indicating that this compound may share similar effects.
2.3 Neuropharmacological Effects
Given its structural similarity to known psychoactive substances, this compound has been investigated for potential neuropharmacological effects. Preliminary studies suggest it may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.
3.1 In Vitro Studies
A study assessing the cytotoxicity of various piperidine derivatives found that this compound exhibited significant activity against multiple cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N-Isobutylpiperidine-4-aminedihydrochloride | 0.49 | MCF-7 |
| Similar Piperidine Derivative | 3.03 | KB-V1 |
4.
This compound represents a promising area of research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Further studies are warranted to fully elucidate its mechanisms of action and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling N-Isobutylpiperidine-4-amine dihydrochloride in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work in a well-ventilated fume hood to minimize inhalation risks. Store the compound in a tightly sealed container in a dry, cool environment to prevent degradation or moisture absorption. Avoid direct contact with skin or eyes, and ensure emergency eyewash stations and safety showers are accessible .
Q. How can researchers synthesize this compound?
- Methodological Answer : A common approach involves Mannich reactions, where isobutylamine reacts with formaldehyde and a ketone (e.g., acetophenone derivatives) under acidic conditions. Post-reduction of intermediates (e.g., using sodium borohydride or catalytic hydrogenation) followed by dihydrochloride salt formation with HCl yields the final product. Optimize reaction parameters (temperature, pH) to achieve yields >85% .
Q. What analytical techniques are suitable for verifying the purity of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity. Complementary methods include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight validation. Compare results with reference spectra from databases like PubChem .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for piperidine derivatives like this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., enzyme concentration, pH). Conduct dose-response curves across multiple replicates and validate findings using orthogonal assays (e.g., fluorescence-based vs. radiometric assays). Cross-reference with structurally similar compounds (e.g., 4-(4-Methylpiperazin-1-yl)aniline derivatives) to identify structure-activity relationships .
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
- Methodological Answer : Implement flow chemistry to enhance reaction control and scalability. Use microwave-assisted synthesis to reduce reaction times. For purification, employ automated flash chromatography with gradient elution. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy .
Q. How can researchers characterize the compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For enzyme inhibition studies, combine kinetic assays (e.g., measuring Vmax/KM changes) with computational docking simulations (e.g., AutoDock Vina) to predict binding modes. Validate with mutagenesis studies on target residues .
Q. What are the best practices for long-term storage to maintain compound stability?
- Methodological Answer : Store lyophilized samples under inert gas (argon or nitrogen) at -20°C in airtight containers with desiccants (e.g., silica gel). For solutions, use anhydrous solvents (e.g., DMSO-d6) and avoid repeated freeze-thaw cycles. Periodically reassay stability using HPLC and NMR to detect degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for piperidine-based syntheses?
- Methodological Answer : Variability often stems from differences in starting material purity or reaction conditions (e.g., solvent choice, catalyst loading). Replicate experiments under standardized protocols, and use design-of-experiment (DoE) approaches to identify critical factors (e.g., temperature, stoichiometry). Cross-validate with independent labs using shared reference materials .
Q. What steps ensure reproducibility in biological assays involving this compound?
- Methodological Answer : Standardize cell lines, assay buffers, and incubation times across experiments. Include positive/negative controls (e.g., known agonists/antagonists) and validate results using orthogonal methods (e.g., Western blotting alongside ELISA). Document lot numbers for reagents and calibrate equipment regularly .
Key Considerations for Experimental Design
- Safety : Prioritize hazard assessments (e.g., GHS classifications) and include toxicity screening in early-stage studies .
- Synthetic Scalability : Balance yield optimization with environmental impact (e.g., solvent selection guided by CHEM21 guidelines) .
- Data Integrity : Use open-access databases (e.g., PubChem) for spectral comparisons and report raw data with metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
